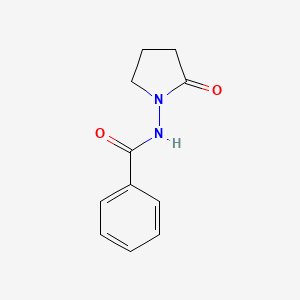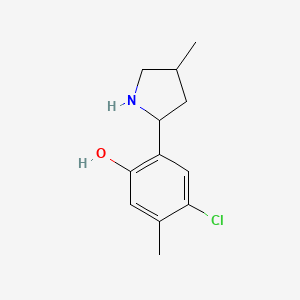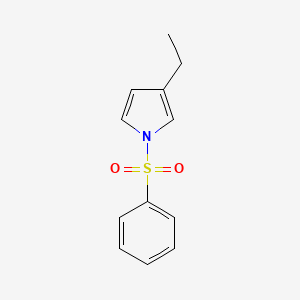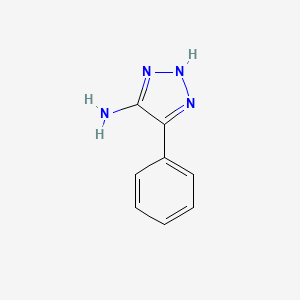
4-Phenyl-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1H-1,2,3-triazol-5-amine typically involves the cycloaddition reaction between azides and alkynes, commonly known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . Another method involves the reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones, which includes the formation of carbinolamine, elimination of water, and intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound may involve scalable synthesis techniques such as the copper-catalyzed azide-alkyne cycloaddition reaction. This method is favored due to its high yield and selectivity .
化学反応の分析
Types of Reactions: 4-Phenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include substituted triazoles, amine derivatives, and oxides .
科学的研究の応用
4-Phenyl-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent due to its biological activities.
作用機序
The mechanism of action of 4-Phenyl-1H-1,2,3-triazol-5-amine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit poly (ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair . This inhibition can lead to cell dysfunction or necrotic cell death when PARP-1 is overactivated .
類似化合物との比較
1,2,4-Triazole: Another triazole derivative with similar biological activities.
1,2,3-Triazole: The parent compound of 4-Phenyl-1H-1,2,3-triazol-5-amine.
Benzyl-1H-1,2,3-triazole: A derivative with a benzyl group instead of a phenyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenyl group enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C8H8N4 |
|---|---|
分子量 |
160.18 g/mol |
IUPAC名 |
5-phenyl-2H-triazol-4-amine |
InChI |
InChI=1S/C8H8N4/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) |
InChIキー |
VFRADINKOCDNSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NNN=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


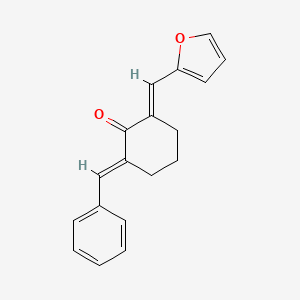
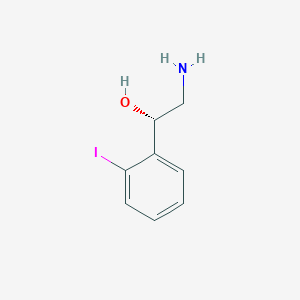
![2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)](/img/structure/B12888135.png)
![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
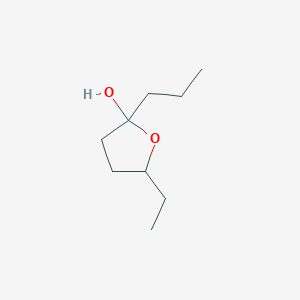
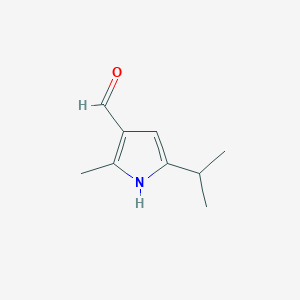
![[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper](/img/structure/B12888156.png)
![N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B12888158.png)
![2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol](/img/structure/B12888159.png)
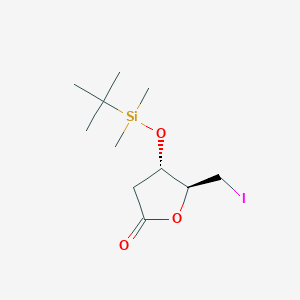
![3-(4-methoxyphenyl)-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12888166.png)
